Lipophilicity Control: Lower clogP Relative to the 2‑Methylphenyl Analog Improves Assay Compatibility
1448122‑90‑4 contains an N‑benzyl carboxamide substituent, whereas the closest catalogued analog, 1‑[2‑(2‑fluorophenoxy)acetyl]‑N‑(2‑methylphenyl)azetidine‑3‑carboxamide (CAS 1448051‑24‑8), bears a 2‑methylphenyl group. Calculated logP (clogP) values, derived using ChemAxon software, are 2.8 for 1448122‑90‑4 and 3.2 for the analog [REFS‑1][REFS‑2]. The 0.4‑log‑unit reduction in lipophilicity translates to an approximately 2.5‑fold increase in predicted aqueous solubility, which can reduce non‑specific protein binding and improve the dynamic range of cell‑based assays.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1‑[2‑(2‑fluorophenoxy)acetyl]‑N‑(2‑methylphenyl)azetidine‑3‑carboxamide: clogP 3.2 |
| Quantified Difference | Δ clogP = −0.4 (approx. 2.5‑fold higher predicted aqueous solubility for target) |
| Conditions | Calculated using ChemAxon Marvin, pH 7.4 |
Why This Matters
Lower lipophilicity directly enhances aqueous solubility, reducing assay interference from aggregation or non‑specific binding and improving the reliability of IC50/EC50 determinations.
